Farnesylacetone
Overview
Description
Farnesylacetone, also known as (5E,9E)-6,10,14-trimethyl-5,9,13-pentadecatrien-2-one, is a natural terpene compound. It is a sesquiterpene ketone that is found in various natural sources, including certain plants and marine organisms. This compound is known for its distinctive structure, which includes multiple double bonds and a ketone functional group .
Mechanism of Action
Target of Action
Farnesylacetone has been found to exhibit inhibitory activities against acetylcholinesterase and butyrylcholinesterase . These enzymes play crucial roles in the nervous system, particularly in the breakdown of acetylcholine, a neurotransmitter essential for memory and cognition. Inhibition of these enzymes can lead to an increase in acetylcholine levels, which may have therapeutic implications for conditions like Alzheimer’s disease .
Mode of Action
This results in increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Biochemical Pathways
This compound is part of the terpene family, which are key components of the isoprenoid pathway . This pathway is responsible for the production of a wide range of compounds, including hormones, pigments, and volatiles. The exact biochemical pathways affected by this compound and their downstream effects are still under investigation.
Result of Action
The primary result of this compound’s action is the inhibition of acetylcholinesterase and butyrylcholinesterase, leading to increased acetylcholine levels . This can enhance cholinergic transmission, which may have beneficial effects on cognitive function.
Biochemical Analysis
Biochemical Properties
Farnesylacetone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with the electron transport pathway of rat liver mitochondria . This interaction suggests that this compound may have a role in energy production and metabolism within cells.
Cellular Effects
This compound has been observed to have notable effects on cellular processes. It has been reported to inhibit proliferation, notably in transformed mammalian cells . In addition, this compound strongly increased the number of neutral lipidic droplets in the cytoplasm . It also provoked an immediate but transitory increase in membrane fluidity of the cell membrane .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It inhibits the electron transfer within complex I (NADH ubiquinone reductase activity) and complex II (succinate ubiquinone reductase activity) in the electron transport pathway of rat liver mitochondria .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, after prolonged terpene treatment, the membrane fraction of cells contained a substantial level of triglycerides . This suggests that this compound may have long-term effects on cellular function.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is a metabolite, an intermediate or product resulting from metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions: Farnesylacetone can be synthesized through several methods. One common approach involves the reaction of nerolidol with isopropenyl methyl ether in the presence of an acidic catalyst at high temperatures . Another method utilizes the Carroll reaction, where nerolidol reacts with methyl acetoacetate under optimized conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically requires careful control of temperature, pressure, and catalyst concentration to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: Farnesylacetone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products:
Oxidation: this compound epoxide.
Reduction: Farnesyl alcohol.
Substitution: Various substituted farnesyl derivatives.
Scientific Research Applications
Farnesylacetone has diverse applications in scientific research:
Comparison with Similar Compounds
Farnesol: A related sesquiterpene alcohol.
Geraniol: Another terpene alcohol with similar structural features.
Nerolidol: A precursor in the synthesis of farnesylacetone.
Uniqueness: this compound is unique due to its specific arrangement of double bonds and the presence of a ketone functional group. This structure imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
(5E,9E)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19/h9,11,13H,6-8,10,12,14H2,1-5H3/b16-11+,17-13+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUMRKDLVGQMJU-IUBLYSDUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CCC(=O)C)/C)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061087, DTXSID50883648 | |
Record name | 5,9,13-Pentadecatrien-2-one, 6,10,14-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,9,13-Pentadecatrien-2-one, 6,10,14-trimethyl-, (5E,9E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50883648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless or pale straw-coloured oily liquid; intensely sweet, floral odour | |
Record name | 2,6,10-Trimethyl-2,6,10-pentadecatrien-14-one | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1055/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
soluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |
Record name | 2,6,10-Trimethyl-2,6,10-pentadecatrien-14-one | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1055/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.885-0.895 | |
Record name | 2,6,10-Trimethyl-2,6,10-pentadecatrien-14-one | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1055/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1117-52-8, 762-29-8 | |
Record name | Farnesylacetone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1117-52-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Farnesylacetone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000762298 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Farnesyl acetone, (5E,9E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001117528 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,9,13-Pentadecatrien-2-one, 6,10,14-trimethyl-, (5E,9E)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5,9,13-Pentadecatrien-2-one, 6,10,14-trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5,9,13-Pentadecatrien-2-one, 6,10,14-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,9,13-Pentadecatrien-2-one, 6,10,14-trimethyl-, (5E,9E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50883648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,10,14-trimethylpentadeca-5,9,13-trien-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.998 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (E,E)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.952 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FARNESYL ACETONE, (5E,9E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S0G4N267H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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